![molecular formula C11H15NO2S2 B14421546 1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione CAS No. 83177-75-7](/img/structure/B14421546.png)
1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione is an organosulfur compound that features a pyrrolidine-2,5-dione core with a 1,3-dithian-2-ylidene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a dithiane ring, which is a common protective group for carbonyl compounds . The reaction conditions often require the use of solvents such as petroleum ether and catalysts like yttrium triflate or tungstophosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The removal of the dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage .
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Reagents such as KMnO4, OsO4, and CrO3 are commonly used for oxidation reactions.
Reduction: Reduction can be achieved using reagents like LiAlH4, NaBH4, and H2/Ni.
Substitution: Nucleophiles such as RLi, RMgX, and RCuLi are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Aplicaciones Científicas De Investigación
1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a protective group for carbonyl compounds and in the synthesis of complex molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione involves its ability to act as a protective group for carbonyl compounds. The dithiane ring can be easily formed and removed under specific conditions, allowing for the selective protection and deprotection of functional groups during chemical synthesis . The molecular targets and pathways involved in its action are primarily related to its interactions with carbonyl compounds and the formation of stable dithiane derivatives .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiolane: Similar in structure but with a five-membered ring instead of a six-membered ring.
1,3-Dithiane: A direct analog with a six-membered ring, commonly used as a protective group for carbonyl compounds.
2-(1,3-Dithiolan-2-ylidene)-5-(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene: A hybrid compound with both dithiane and dithiolane rings.
Uniqueness
1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of both a pyrrolidine-2,5-dione core and a dithiane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in chemical synthesis and research .
Propiedades
Número CAS |
83177-75-7 |
|---|---|
Fórmula molecular |
C11H15NO2S2 |
Peso molecular |
257.4 g/mol |
Nombre IUPAC |
1-[3-(1,3-dithian-2-ylidene)propyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H15NO2S2/c13-9-4-5-10(14)12(9)6-1-3-11-15-7-2-8-16-11/h3H,1-2,4-8H2 |
Clave InChI |
QKPMLCRLRYCQMT-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=CCCN2C(=O)CCC2=O)SC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


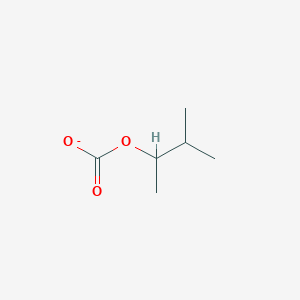
![1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14421471.png)
![[(4-Nitrophenyl)methylidene]propanedial](/img/structure/B14421475.png)
![2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14421477.png)
![Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate](/img/structure/B14421496.png)
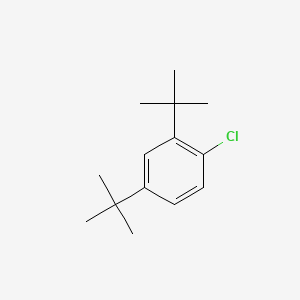
![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)
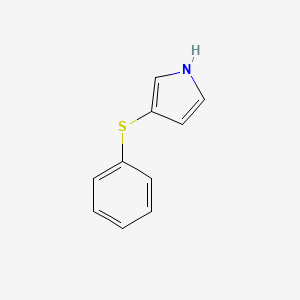
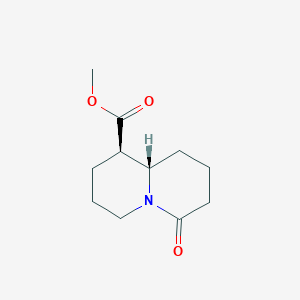

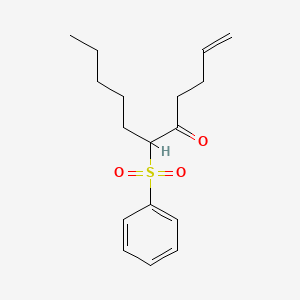
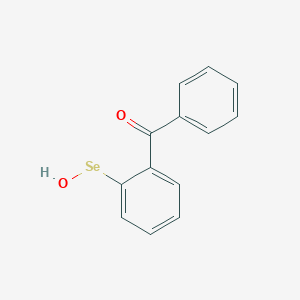
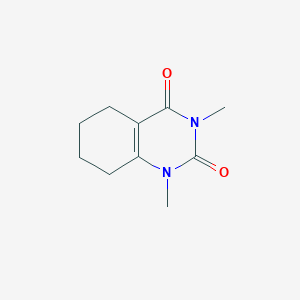
![2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14421563.png)
